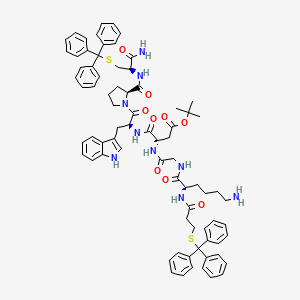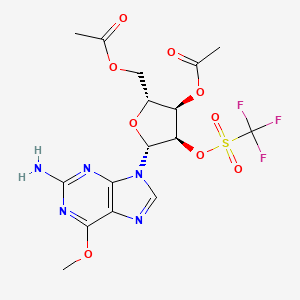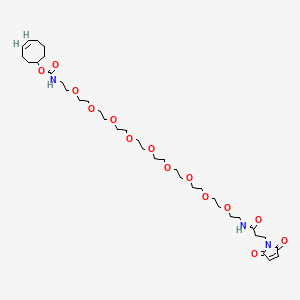![molecular formula C17H14ClNO2 B11831695 4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinolin-6(2H)-one CAS No. 80143-59-5](/img/structure/B11831695.png)
4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinolin-6(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol is a complex organic compound that belongs to the isoquinoline family. This compound features a chlorobenzyl group attached to the isoquinoline core, which is further substituted with a methoxy group and a hydroxyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions . The process can be summarized as follows:
Starting Materials: 4-chlorobenzyl chloride and 7-methoxyisoquinoline.
Catalyst: Palladium(0) or Palladium(II) complexes.
Reagents: Boronic acids or esters.
Conditions: Mild temperatures (50-80°C) and inert atmosphere (nitrogen or argon).
Industrial Production Methods
Industrial production of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol may involve large-scale batch reactors where the Suzuki-Miyaura coupling is optimized for yield and purity. The reaction conditions are carefully controlled to ensure consistent product quality. Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce double bonds.
Substitution: Nucleophilic aromatic substitution can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Chromium(VI) compounds, such as pyridinium chlorochromate (PCC) or potassium permanganate.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: Strong nucleophiles like hydroxide ions or amines.
Major Products
Oxidation: 4-chlorobenzaldehyde, 4-chlorobenzoic acid.
Reduction: Corresponding amines or reduced isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol can be compared with other isoquinoline derivatives:
4-Chlorobenzyl Chloride: Similar in structure but lacks the isoquinoline core.
7-Methoxyisoquinoline: Shares the isoquinoline core but lacks the chlorobenzyl group.
4-Chlorobenzaldehyde: Contains the chlorobenzyl group but lacks the isoquinoline and methoxy groups.
Uniqueness
The uniqueness of 4-(4-Chlorobenzyl)-7-methoxyisoquinolin-6-ol lies in its combined structural features, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
80143-59-5 |
|---|---|
Molekularformel |
C17H14ClNO2 |
Molekulargewicht |
299.7 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)methyl]-7-methoxyisoquinolin-6-ol |
InChI |
InChI=1S/C17H14ClNO2/c1-21-17-7-13-10-19-9-12(15(13)8-16(17)20)6-11-2-4-14(18)5-3-11/h2-5,7-10,20H,6H2,1H3 |
InChI-Schlüssel |
BVFFBFPRLGIHPV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1H-spiro[[1,8]naphthyridine-3,4'-piperidin]-2(4H)-one](/img/structure/B11831636.png)




![(2S,2'S,3S,3'S)-4,4'-bis(benzyloxy)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B11831662.png)



![1-{[tert-Butyl(dimethyl)silyl]oxy}undecan-6-one](/img/structure/B11831684.png)
![5-Iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11831689.png)
![(S)-4-bromo-N-(1-(1-(3-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decanyl)propan-2-yl)benzamide](/img/structure/B11831696.png)

